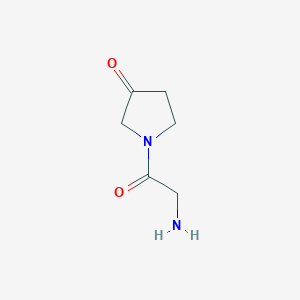

1-(2-Amino-acetyl)-pyrrolidin-3-one

Description

Contextualization of Pyrrolidinone Scaffolds in Synthetic Methodologies

The pyrrolidinone ring is a five-membered lactam that is a prominent feature in a vast array of chemical compounds. ontosight.ai This scaffold is considered a "privileged pharmacophore" in medicinal chemistry because of its presence in numerous biologically active molecules. acs.org The significance of pyrrolidinone and the broader pyrrolidine (B122466) ring system stems from several key characteristics:

Structural Complexity: As a saturated heterocyclic system, the non-planar nature of the pyrrolidine ring allows for greater three-dimensional diversity compared to flat aromatic rings. This sp³-hybridization is crucial for exploring pharmacophore space and is a feature often associated with clinical success in drug development. nih.govresearchgate.net

Synthetic Accessibility: A multitude of synthetic methods exist for constructing the pyrrolidinone backbone. acs.org These strategies range from the cyclization of precursors to the functionalization of pre-existing pyrrolidine rings, such as those derived from the amino acid proline. researchgate.netnih.gov Recent advances continue to streamline these processes, including one-pot reactions to create highly functionalized pyrrolidinones. acs.org

Versatility: Pyrrolidine derivatives are not only key in medicinal chemistry for developing treatments for cancer, infectious diseases, and central nervous system disorders, but they also serve as organocatalysts and chiral controllers in asymmetric synthesis. nih.govnih.gov

Significance of N-Acylated Pyrrolidinones as Chemical Intermediates

The acylation of the nitrogen atom in the pyrrolidinone ring is a common strategy to create valuable chemical intermediates. This modification introduces an acyl group, which can significantly influence the molecule's properties and reactivity. The N-acetyl group, for instance, is a fundamental functional group in organic chemistry. ucla.eduwikipedia.org

N-acylated pyrrolidinones are integral to the synthesis of more complex molecules. For example, N-substituted-glycyl-2-cyanopyrrolidines are a class of compounds that have been extensively studied as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov The synthesis of these inhibitors often involves the coupling of a substituted amino-acetyl group to a pyrrolidine ring, highlighting the role of N-acylation in generating potent and selective drug candidates. nih.gov The N-acyl moiety can serve as a handle for further chemical transformations or be a critical component for biological activity itself.

Overview of Amino-Acetyl Functionalities in Synthetic Building Blocks

The amino-acetyl group, essentially a glycine (B1666218) residue, is a fundamental building block in synthetic and medicinal chemistry. It consists of an acetyl group (-COCH₃) linked to an amino group (-NH₂). ucla.eduwikipedia.org This functionality is a component of many organic compounds and plays a crucial role in biological systems as amino acids are the building blocks of proteins. wikipedia.orgwikipedia.org

In synthetic chemistry, the introduction of an amino-acetyl group can be achieved through various methods, such as the reaction of an amine with acetyl chloride or acetic anhydride. organic-chemistry.orgcommonorganicchemistry.com This functional group is significant for several reasons:

It can be used to link different molecular fragments, as seen in the synthesis of complex peptides and peptidomimetics. wikipedia.org

The primary amine offers a site for further functionalization, allowing for the construction of diverse molecular libraries.

The presence of both a carbonyl and an amine group allows for participation in hydrogen bonding, which can be critical for molecular recognition and binding to biological targets.

The combination of an amino group with an acetyl linker attached to a heterocyclic scaffold like pyrrolidinone can lead to compounds with specific therapeutic applications. For instance, the attachment of an aminoacetyl group to a pyrrolidine core is a key feature in certain DPP-IV inhibitors. nih.gov

Research Gaps and Opportunities Pertaining to 1-(2-Amino-acetyl)-pyrrolidin-3-one

While the individual components of this compound are well-established in chemical synthesis, the compound itself appears to be understudied. This presents several research gaps and opportunities:

Novel Synthetic Routes: There is an opportunity to develop and optimize novel, efficient, and stereoselective synthetic routes specifically for this compound. Existing methods for creating N-acylated pyrrolidinones could be adapted and refined for this specific target.

Exploration as a Chemical Intermediate: The potential of this compound as an intermediate for the synthesis of more complex molecules is largely unexplored. Research could focus on using it as a scaffold to build libraries of new compounds for screening in various biological assays. Its bifunctional nature (a ketone and a primary amine) makes it a versatile starting material.

Catalyst Development: The structure of this compound suggests it could be a candidate for development into a novel organocatalyst. The pyrrolidine scaffold is known for its role in catalysis, and the additional functional groups could be exploited to mediate new types of chemical transformations.

Medicinal Chemistry Applications: Given the prevalence of the pyrrolidinone scaffold in bioactive molecules, a systematic investigation into the potential medicinal applications of derivatives of this compound is warranted. ontosight.ai This could involve synthesizing analogues and evaluating their activity against various therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoacetyl)pyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-3-6(10)8-2-1-5(9)4-8/h1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOMZSUICVWLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Amino Acetyl Pyrrolidin 3 One

Retrosynthetic Analysis of 1-(2-Amino-acetyl)-pyrrolidin-3-one

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, commercially available starting materials. The primary disconnection point is the amide bond, a robust and common linkage in chemical synthesis. This leads to two key synthons: pyrrolidin-3-one and a protected glycine (B1666218) derivative.

The amino group of the acetyl moiety is reactive and would interfere with the amide bond formation. Therefore, a protecting group strategy is essential. A common choice for protecting amines is the tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under acidic conditions. This leads to the identification of N-Boc-glycine as a practical precursor.

The pyrrolidin-3-one synthon is a commercially available starting material. Thus, the retrosynthetic pathway simplifies the synthesis to the coupling of N-Boc-glycine with pyrrolidin-3-one, followed by the deprotection of the Boc group to yield the final product.

Development of Novel Synthetic Routes to this compound

The development of synthetic routes for this compound can be approached through both multi-step and one-pot strategies, each with its own set of advantages and challenges.

Multi-Step Synthesis Approaches

A multi-step synthesis provides a controlled and often high-yielding route to the target compound. A plausible three-step synthesis is outlined below:

N-Boc Protection of Glycine: This step is typically not necessary if N-Boc-glycine is commercially available. However, if starting from glycine, the amine would be protected using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like sodium hydroxide.

Amide Coupling: The crucial amide bond formation between N-Boc-glycine and pyrrolidin-3-one can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid of N-Boc-glycine, facilitating its reaction with the secondary amine of pyrrolidin-3-one. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.

Deprotection: The final step involves the removal of the Boc protecting group to unveil the primary amine. This is typically accomplished by treating the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

One-Pot Reaction Strategies

One-pot syntheses are highly desirable from an efficiency and sustainability perspective, as they reduce the number of work-up and purification steps. While a specific one-pot synthesis for this compound is not extensively documented, strategies from related fields, such as the synthesis of N-acyl-pyrroles, can be adapted. For instance, a multi-component reaction could theoretically be designed involving a pyrrolidin-3-one precursor, a glycine equivalent, and an acylating agent, though this would require significant methodological development. nih.gov The synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives through three-component reactions highlights the potential for such strategies in constructing complex pyrrolidinone-containing molecules in a single step. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of the final product are highly dependent on the reaction conditions. Optimization of parameters such as solvent and catalyst is crucial for an efficient synthesis.

Solvent Effects in this compound Synthesis

The choice of solvent is critical for the amide coupling step, as it must solubilize the reactants and facilitate the reaction. In peptide synthesis, which is analogous to the N-acylation of pyrrolidin-3-one, solvent choice significantly impacts coupling efficiency. nih.gov Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidinone (NMP) are commonly used due to their excellent solvating properties for amino acids and peptides. nih.govatomscientific.com The use of greener solvents, such as N-butylpyrrolidinone (NBP), has also been explored and found to be effective, sometimes even improving the outcome by reducing side reactions. acs.orgcsic.es

The following table illustrates the effect of different solvents on the coupling yield in a model solid-phase peptide synthesis, which provides insights into suitable solvents for the synthesis of this compound. nih.gov

| Solvent | Average Coupling Yield (%) |

| N-methylpyrrolidinone (NMP) | 78.1 |

| NMP:DMSO (8:2) | 88.9 |

| Dimethylsulfoxide (DMSO) | 91.8 |

| Dimethylacetamide (DMA) | 98.0 |

| Dimethylformamide (DMF) | 99.5 |

This data is based on the synthesis of CGRP(8-37) and serves as an illustrative guide for solvent selection.

Catalyst Evaluation for Specific Transformations

The amide bond formation can be catalyzed to improve reaction rates and yields, particularly when using less reactive starting materials. While traditional coupling reagents are stoichiometric, catalytic methods are being increasingly developed for their environmental and economic benefits. sigmaaldrich.comrsc.org

For the direct amidation of a carboxylic acid and an amine, various catalysts have been investigated. Boronic acids, for example, have been shown to effectively catalyze amidation reactions. ucl.ac.uk Transition metal catalysts, such as those based on zirconium(IV), hafnium(IV), and ruthenium, also show promise in promoting direct amide bond formation. sigmaaldrich.comucl.ac.uk

The table below summarizes the performance of different catalysts in a model direct amidation reaction, which can inform the choice of catalyst for the synthesis of this compound.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| Boric Acid | 5 | 100 | High |

| Zirconium(IV) chloride | - | - | Effective |

| Hafnium(IV) chloride | - | Room Temp | Effective |

| Ruthenium complexes | - | - | Effective |

The effectiveness of these catalysts can vary depending on the specific substrates and reaction conditions. sigmaaldrich.comucl.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to reduce the environmental impact of chemical processes.

The choice of solvents is a key consideration in green chemistry. Traditional organic solvents often pose environmental and health hazards. In the synthesis of pyrrolidinone derivatives, greener alternatives are being explored. rsc.orgresearchgate.net

For instance, ethanol (B145695) is considered a greener solvent than many traditional organic solvents and has been successfully used in the synthesis of pyrrolin-2-ones. nih.gov The use of water as a solvent is highly desirable from a green chemistry perspective, although the solubility of organic reactants can be a limitation. Microwave-assisted organic synthesis (MAOS) has also emerged as a technique that can accelerate reactions, often in greener solvents or even under solvent-free conditions. nih.gov

Waste minimization is directly linked to atom economy and reaction efficiency. By designing synthetic routes with fewer steps, avoiding protecting groups where possible, and using catalytic reagents instead of stoichiometric ones, the amount of waste generated can be significantly reduced. The development of recyclable catalysts is another important strategy for waste minimization. rsc.org

The following table summarizes greener solvent alternatives for key reaction steps in the synthesis of this compound.

| Reaction Step | Traditional Solvent(s) | Greener Alternative(s) |

| Michael Addition | Dichloromethane, Tetrahydrofuran | Ethanol, Water (with surfactant) |

| Cyclization | Toluene, Dimethylformamide | Ethanol, 2-Methyltetrahydrofuran |

| Peptide Coupling | Dichloromethane, Dimethylformamide | Ethyl acetate, Acetonitrile |

| Deprotection | Dichloromethane, Methanol | Water, Ethanol |

Chemical Reactivity and Transformation Studies of 1 2 Amino Acetyl Pyrrolidin 3 One

Reactivity of the Pyrrolidinone Ring System in 1-(2-Amino-acetyl)-pyrrolidin-3-one

The pyrrolidinone ring, featuring a ketone at the 3-position and an N-acyl substitution, exhibits distinct reactivity patterns. The electron-withdrawing nature of the adjacent N-acyl group influences the electrophilicity of the ketone, while the ring structure itself can be susceptible to cleavage under specific conditions.

Nucleophilic Additions to the Ketone Moiety

The carbonyl carbon of the pyrrolidin-3-one is an electrophilic center and is susceptible to attack by nucleophiles. savemyexams.com This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³ and generating a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

Aldehydes are generally more reactive than ketones in nucleophilic additions due to lesser steric hindrance and electronic factors. libretexts.org In the case of this compound, the ketone at the C-3 position is the primary site for such additions. The reactivity can be influenced by the N-acyl substituent. Common nucleophilic addition reactions for ketones include the formation of cyanohydrins, hemiacetals, and alcohols via reduction or Grignard reactions. masterorganicchemistry.com For instance, the addition of hydrogen cyanide (HCN) to a ketone results in a 2-hydroxynitrile compound. savemyexams.com

The stereochemical outcome of nucleophilic addition is significant. If the substituents on the alpha-carbons are different, the reaction can create a new chiral center at the carbonyl carbon. libretexts.org The nucleophile can attack from either face of the planar carbonyl group, potentially leading to a racemic mixture of enantiomers unless a chiral catalyst or substrate induces stereoselectivity. savemyexams.com

Ring-Opening Reactions and Derivatives

The pyrrolidine (B122466) ring, while generally stable, can undergo ring-opening reactions under specific chemical conditions. These reactions typically involve the cleavage of a carbon-nitrogen (C-N) bond. researchgate.net For N-substituted pyrrolidines, reaction with chloroformates can lead to either N-dealkylation or ring-opening, depending on the nature of the substituent on the nitrogen atom. acs.org Studies have shown that N-alkyl pyrrolidines can react with chloroformates to yield 4-chlorobutyl carbamate (B1207046) derivatives through a ring-opening pathway. acs.org This process involves the formation of an ammonium (B1175870) ion intermediate, which is then attacked by the chloride ion. acs.org

While research on the specific N-amino-acetyl substituent is limited, the general principles suggest that the stability of the pyrrolidinone ring in this compound could be compromised under harsh conditions, such as strong acids or bases, or with specific reagents designed to cleave C-N bonds. researchgate.net Recent advancements have explored methods like photoredox catalysis and electrochemical approaches for the deconstructive functionalization of unstrained cyclic amines like pyrrolidine. researchgate.net

Transformations of the Amino-Acetyl Side Chain in this compound

The amino-acetyl side chain provides a primary amine, which is a key site for a variety of chemical modifications, including derivatization and coupling reactions.

Amine Group Derivatization (e.g., Acylation, Alkylation)

The primary amine of the side chain is nucleophilic and can readily undergo standard amine derivatization reactions.

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base, to form an amide. This is a common strategy for introducing new functional groups or protecting the amine.

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium salts. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled method for mono-alkylation.

These derivatization reactions are fundamental in modifying the properties of the molecule, for example, to create analogues for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Peptide Coupling Reactions at the Amino-Acetyl Moiety

The primary amine on the side chain makes this compound a suitable component for peptide synthesis. In this context, the amine acts as the nucleophile, attacking the activated carboxylic acid of an amino acid or peptide fragment to form a new peptide (amide) bond. youtube.com

To facilitate this reaction, the carboxylic acid partner is typically activated using a peptide coupling reagent. youtube.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting the formation of the amide bond. youtube.com A wide variety of coupling reagents are available, chosen to optimize reaction speed and, crucially, to minimize racemization at the chiral center of the amino acid being coupled. acs.org

Table 1: Common Peptide Coupling Reagents and Conditions

| Coupling Reagent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Used with an additive like HOBt to suppress side reactions. | Can cause allergic reactions; byproduct is often difficult to remove. youtube.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble carbodiimide, often used for aqueous reactions. | Byproducts are water-soluble, simplifying purification. acs.org |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Used with a base like DIPEA or triethylamine (B128534) in solvents like DMF or CH2Cl2. | Highly efficient but can be expensive. |

This reactivity allows for the incorporation of the pyrrolidin-3-one scaffold into peptide chains, a strategy used to create peptidomimetics with constrained conformations.

Selective Functionalization Strategies for this compound

The presence of two distinct reactive functional groups—a ketone and a primary amine—necessitates chemoselective strategies to modify one group while leaving the other intact.

The key to selective functionalization lies in exploiting the different reactivity of the amine and ketone groups or through the use of protecting groups.

Selective Amine Functionalization: Reactions targeting the amine, such as acylation or peptide coupling, are typically performed under conditions where the ketone does not react. Standard peptide coupling conditions using reagents like HATU or HBTU in the presence of a non-nucleophilic base (e.g., DIPEA) will selectively form an amide at the primary amine without affecting the ketone.

Selective Ketone Functionalization: To modify the ketone without affecting the amine, the amine must first be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Once the amine is protected, the ketone can be subjected to reactions like reduction (e.g., with NaBH₄) or addition of organometallic reagents. The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine.

Orthogonal Strategies: In more complex syntheses, an orthogonal protection strategy might be employed, where multiple protecting groups are used that can be removed under different conditions, allowing for the sequential functionalization of various sites on the molecule.

The development of such selective strategies is crucial for using bifunctional building blocks like this compound in the synthesis of complex target molecules. nih.gov

Lack of Specific Research Data on Stereochemical Control in Reactions of this compound

Despite a comprehensive search of scientific literature, specific research findings and detailed data on the stereochemical control in reactions involving the chemical compound This compound are not available. As a result, the construction of an article with detailed research findings and data tables focusing solely on this compound is not possible at this time.

The pyrrolidine ring is a significant structural motif in a vast array of natural products and synthetic compounds with important biological activities. The stereochemistry of substituents on the pyrrolidine ring is often crucial for its function, making stereoselective synthesis a key area of chemical research. nih.govmdpi.com

Reactions involving the pyrrolidin-3-one core are of considerable interest. The ketone functionality allows for a variety of transformations, including reductions to form 3-hydroxypyrrolidines and aldol-type reactions at the adjacent carbon atoms. google.comnih.govmasterorganicchemistry.com The stereochemical outcome of these reactions is highly dependent on the nature of the substituent on the nitrogen atom (the N-substituent).

The N-substituent can exert stereocontrol through various mechanisms, including steric hindrance, which directs the approach of incoming reagents to the less hindered face of the molecule, and chelation control, where the substituent can coordinate with a metal catalyst to lock the conformation of the ring and direct the reaction to a specific face.

In the case of This compound , the N-aminoacetyl group presents several features that would be expected to influence stereochemical outcomes:

Amino Group: The terminal amino group can act as a Lewis base and could potentially coordinate with metal catalysts. It can also be protonated, which would dramatically alter its electronic and steric properties.

Potential for Hydrogen Bonding: Both the amide and the amino group can participate in hydrogen bonding, which could influence the transition state of a reaction.

While general principles of stereoselective synthesis of pyrrolidine derivatives are well-established, the specific influence of the N-(2-amino-acetyl) substituent on the reactivity and stereoselectivity of the pyrrolidin-3-one core has not been documented in the available scientific literature. nih.govacs.orgnih.gov Studies on related N-acyl pyrrolidinones have shown that the N-acyl group can indeed direct the stereochemistry of reactions, but direct data for the title compound is absent. researchgate.net

Further experimental research would be required to elucidate the specific stereochemical control exerted by the N-(2-amino-acetyl) group in reactions such as the reduction of the ketone or functionalization of the pyrrolidine ring. Such studies would provide valuable insights for the synthesis of complex chiral molecules containing this scaffold.

Spectroscopic Characterization and Elucidation of Molecular Structure of 1 2 Amino Acetyl Pyrrolidin 3 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 1-(2-Amino-acetyl)-pyrrolidin-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive structural assignment.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR: The 1D proton NMR spectrum would provide initial information on the number of different types of protons and their immediate electronic environment. The chemical shifts are influenced by the functional groups present, namely the ketone, the tertiary amide of the pyrrolidinone ring, and the primary amine.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. Key resonances would be expected for the two carbonyl carbons (one ketone and one amide), the methylene (B1212753) carbons of the pyrrolidinone ring, and the methylene carbon of the acetyl group.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations within the molecule, primarily identifying the sequence of methylene groups in the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the connectivity between the acetyl group and the pyrrolidinone ring nitrogen, and for confirming the positions of the carbonyl groups relative to the methylene protons. For instance, correlations from the methylene protons adjacent to the nitrogen to the acetyl carbonyl carbon would confirm the N-acetylation.

A hypothetical table of expected NMR data is presented below, based on known values for similar structural motifs.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1' | - | ~170 (Amide C=O) | H-2', H-5', H-2 |

| 2' | ~3.5-3.8 | ~45 | C-1', C-3', C-5' |

| 3' | - | ~210 (Ketone C=O) | H-2', H-4' |

| 4' | ~2.5-2.8 | ~40 | C-3', C-5' |

| 5' | ~3.6-3.9 | ~50 | C-1', C-2', C-4' |

| 2 | ~3.9-4.2 | ~42 | C-1', C-NH₂ |

| NH₂ | ~2.0-3.0 (broad) | - | - |

Note: The chemical shifts are estimations and can vary based on solvent and other experimental conditions.

Conformational Analysis via NMR Spectroscopic Data

The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations, typically envelope or twist forms. The exact conformation can be inferred from the coupling constants (J-values) between adjacent protons, obtained from a high-resolution ¹H NMR spectrum. The dihedral angles between these protons, calculated using the Karplus equation, can help to define the ring's pucker. Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, can reveal through-space proximities between protons, providing further evidence for the preferred conformation of the ring and the orientation of the N-acetyl group.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₆H₁₀N₂O₂, by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron ionization - EI) would provide valuable structural clues. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the ketone and amine functional groups.

Loss of the aminoacetyl side chain as a neutral fragment.

Cleavage of the pyrrolidinone ring itself.

A table of predicted major fragments is outlined below.

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 142 | [M]⁺ | Molecular ion |

| 99 | [M - CH₂NH₂]⁺ | Cleavage of the C-C bond in the aminoacetyl side chain |

| 85 | [C₄H₅NO]⁺ | Loss of the aminoacetyl group |

| 71 | [C₄H₉N]⁺ | Fragmentation of the pyrrolidinone ring |

| 57 | [C₂H₃O]⁺ | Acylium ion from the acetyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibrations of the primary amine.

C=O stretching: Two distinct strong absorption bands would be anticipated for the carbonyl groups. The amide carbonyl would typically appear around 1650-1680 cm⁻¹, while the ketone carbonyl would be at a higher frequency, around 1740-1760 cm⁻¹.

C-N stretching: Absorptions corresponding to C-N stretching would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

N-H bending: A band in the region of 1590-1650 cm⁻¹ would correspond to the N-H bending vibration of the primary amine.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak in the IR spectrum. The symmetric stretching of the C-C backbone of the pyrrolidinone ring would be more prominent. The C=O stretching bands would also be present, and their relative intensities compared to the IR spectrum could provide additional structural insights.

A summary of expected vibrational frequencies is provided below.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300-3500 (broad) | 3300-3500 (weak) | Stretching |

| C-H | 2850-3000 | 2850-3000 | Stretching |

| C=O (Ketone) | 1740-1760 (strong) | 1740-1760 (strong) | Stretching |

| C=O (Amide) | 1650-1680 (strong) | 1650-1680 (strong) | Stretching (Amide I band) |

| N-H (Amine) | 1590-1650 | - | Bending |

| C-N | 1000-1300 | 1000-1300 | Stretching |

Computational Chemistry and Theoretical Studies on 1 2 Amino Acetyl Pyrrolidin 3 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of a molecule. For related pyrrolidinone derivatives, DFT has been used to investigate molecular properties. arabjchem.org However, no such calculations have been published for 1-(2-Amino-acetyl)-pyrrolidin-3-one.

Density Functional Theory (DFT) Studies on Conformational Preferences

DFT studies would be the standard approach to investigate the conformational preferences of this compound. This analysis involves identifying the various possible three-dimensional arrangements (conformers) of the molecule, which arise from rotation around its single bonds. By calculating the relative energies of these conformers, researchers can determine the most stable, lowest-energy shapes the molecule is likely to adopt. This involves mapping the potential energy surface of the molecule. For other cyclic compounds, such as N-(tert.-amyloxycarbonyl)-L-proline, conformational analyses have been performed to understand their structure in different environments. nih.gov However, no specific conformational analysis data or energy tables for this compound are available in the scientific literature.

HOMO-LUMO Analysis and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, stability, and electronic properties. rsc.org A small gap generally suggests high reactivity. rsc.org DFT calculations are commonly used to determine the energies of these orbitals and visualize their distribution across the molecule. This information allows for predictions about where the molecule is most likely to donate or accept electrons in a chemical reaction. While this is a standard analysis for many organic compounds, specific HOMO-LUMO energy values, gap data, or orbital diagrams for this compound have not been reported.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the molecule's dynamic behavior. nih.gov An MD simulation of this compound, likely in a solvent like water, would allow for the exploration of its conformational landscape beyond the static, minimum-energy structures identified by DFT. It would reveal how the molecule flexes, bends, and changes shape at a given temperature, and how it interacts with its environment. Such simulations have been performed for other pyrrolidine (B122466) derivatives to understand their interactions with biological targets. nih.gov Despite the utility of this technique, no studies detailing MD simulations or the resulting conformational landscapes for this compound are publicly available.

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly DFT, can predict various spectroscopic parameters, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies or chemical shifts, these models can aid in the interpretation of experimental spectra or even predict the spectrum of a yet-to-be-synthesized molecule. For other compounds, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, DFT has been successfully used to correlate calculated geometric parameters with experimental data. eurjchem.com However, there are no published predicted spectroscopic data tables (e.g., vibrational frequencies, NMR chemical shifts) for this compound.

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

Theoretical chemistry can be used to model the entire course of a chemical reaction, including the high-energy transition states that connect reactants to products. This analysis provides insight into reaction mechanisms and helps predict the feasibility and kinetics of a chemical transformation. For instance, computational studies have elucidated the reaction mechanisms for the synthesis of other pyrrolidinedione derivatives. rsc.org A similar study on this compound could explore its potential synthesis routes or decomposition pathways. This would involve locating the transition state structures and calculating the activation energy barriers for each step. Currently, no such reaction pathway analyses or transition state models for transformations involving this compound have been published.

Utilization of 1 2 Amino Acetyl Pyrrolidin 3 One As a Synthetic Building Block and Scaffold

Design and Synthesis of Novel Derivatives of 1-(2-Amino-acetyl)-pyrrolidin-3-one

The design of novel derivatives from this compound hinges on the strategic modification of its inherent functional groups. The primary amine serves as a nucleophilic handle for various transformations, while the ketone provides a site for carbon-carbon and carbon-heteroatom bond formation.

Derivatization of the Primary Amine: The primary amino group can be readily functionalized through standard synthetic protocols.

Acylation: Reaction with a variety of acid chlorides or activated carboxylic acids yields a library of amide derivatives. This approach is fundamental in creating peptide-like structures or introducing specific pharmacophores.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, a common functional group in many therapeutic agents.

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, enabling the introduction of diverse alkyl or aryl substituents.

Alkylation: Direct reaction with alkyl halides can also yield secondary and tertiary amines.

Modification of the Ketone Group: The ketone at the C3-position is another key site for introducing structural diversity.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the ketone into an alkene, providing a scaffold with different geometry and electronic properties.

Condensation Reactions: Aldol (B89426) or Knoevenagel condensations with other carbonyl compounds can lead to the formation of more complex carbon skeletons.

Formation of Heterocycles: The ketone can serve as an electrophilic partner in reactions to form fused or spirocyclic heterocyclic systems.

A notable example in the broader class of N-substituted-glycyl-pyrrolidines is the development of dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov Research in this area has demonstrated how systematic modifications of a core scaffold, analogous to this compound, can lead to potent and selective drug candidates. For instance, the synthesis of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (NVP-LAF237) involved exploring various substituents on the glycyl amino group to optimize pharmacological properties. nih.gov This highlights a well-established path for designing novel derivatives from similar pyrrolidine-based starting materials.

Scaffold Diversity and Structural Analogue Generation from this compound

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry because its non-planar, sp3-hybridized nature allows for the creation of molecules with well-defined three-dimensional shapes. nih.govresearchgate.netnih.gov This is a significant advantage over flat, aromatic systems in achieving specific and high-affinity interactions with biological targets. nih.gov this compound serves as an excellent starting point for generating libraries of structurally diverse analogues by exploiting its dual functionality.

The generation of scaffold diversity can be systematically achieved by combining different synthetic transformations at the two main reactive sites. This combinatorial approach can rapidly produce a large number of unique compounds for screening purposes. The table below illustrates some potential pathways for generating structural analogues.

| Reaction Site | Reagent Class | Resulting Functional Group/Structure | Potential for Diversity |

|---|---|---|---|

| Primary Amine (-NH₂) | Acid Chlorides (R-COCl) | Amide (-NH-CO-R) | High (Vast number of available R-groups) |

| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) | High (Diverse aryl and alkyl sulfonyl chlorides) | |

| Aldehydes/Ketones (RCHO/RCOR') + Reducing Agent | Secondary/Tertiary Amine (-NH-R / -NRR') | Very High (Large commercial availability of carbonyls) | |

| Isocyanates (R-NCO) | Urea (-NH-CO-NH-R) | High (Variety of isocyanates available) | |

| Ketone (C=O) | Hydrazines (R-NHNH₂) | Fused Pyrazole (B372694) Ring | Moderate (Depends on substituted hydrazine) |

| Wittig Reagents (Ph₃P=CHR) | Exocyclic Alkene (=CHR) | High (Wide scope of Wittig reagents) | |

| Organometallic Reagents (R-MgBr) | Tertiary Alcohol (-C(OH)R) | Very High (Extensive range of Grignard reagents) |

Applications of this compound in Macrocyclic Chemistry

Macrocycles, cyclic molecules with rings typically larger than 12 atoms, are an important class of compounds that often exhibit high binding affinity and selectivity for challenging biological targets. epfl.ch The synthesis of large and diverse macrocycle libraries is a key strategy in modern drug discovery. nih.gov

While direct literature on the use of this compound in macrocyclization is not prominent, its structure is well-suited for such applications. Multi-component reaction strategies are often employed to build macrocycle libraries efficiently. nih.gov A prominent strategy involves the sequential coupling of three building blocks. nih.gov For example, a library of macrocycles can be generated by reacting N-terminally bromoacetylated peptides with a combinatorial set of primary amines, followed by cyclization with various bis-electrophile linkers. nih.gov

In this context, this compound could serve as the primary amine building block. Its amino group would react with the bromoacetylated peptide, and the resulting intermediate would then be ready for the macrocyclization step. The pyrrolidinone core would be incorporated into the final macrocyclic structure, imparting conformational constraint and specific stereochemistry, which can be crucial for biological activity. nih.gov The ketone group would remain as a handle for further, post-macrocyclization diversification if desired.

Polymer Chemistry Applications of this compound Derivatives

Amino acid-based polymers are of great interest for biomedical applications due to their biocompatibility and functional properties. rsc.org These polymers can be designed for applications in drug delivery, tissue engineering, and as responsive materials. nih.gov The synthesis of polymers with well-defined structures can be achieved using controlled/"living" radical polymerization techniques, which are tolerant of various functional groups. rsc.org

This compound can be converted into a functional monomer for polymerization. By reacting the primary amine with a polymerizable moiety, such as acryloyl chloride or methacryloyl chloride, a novel monomer containing the pyrrolidinone scaffold can be synthesized. For instance, the reaction with acryloyl chloride would yield 1-(2-(acryloylamino)acetyl)-pyrrolidin-3-one.

This monomer could then be polymerized or co-polymerized with other vinyl monomers using techniques like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. rsc.org This method allows for the synthesis of polymers with controlled molecular weights and narrow distributions under mild conditions. rsc.org The resulting polymer would feature the pyrrolidinone-3-one moiety as a pendant group along the polymer backbone, offering sites for further functionalization or for imparting specific properties like hydrophilicity and hydrogen bonding capacity to the material.

| Proposed Monomer Derivative | Polymerization Method | Potential Polymer Type | Key Feature |

|---|---|---|---|

| 1-(2-(Acryloylamino)acetyl)-pyrrolidin-3-one | Free-Radical Polymerization (e.g., RAFT) | Poly(acrylamide) derivative | Pendant pyrrolidin-3-one groups |

| 1-(2-(Methacryloylamino)acetyl)-pyrrolidin-3-one | Free-Radical Polymerization (e.g., ATRP) | Poly(methacrylamide) derivative | Increased chain stiffness compared to acrylamide |

| 1-(2-((3-Vinylbenzyl)amino)acetyl)-pyrrolidin-3-one | Free-Radical Polymerization | Poly(styrene) derivative | Incorporation via styrenic monomer |

Development of Heterocyclic Libraries from this compound

The pyrrolidone core is a fundamental building block for a vast array of biologically active heterocyclic compounds. beilstein-journals.orgnih.gov The functional handles on this compound make it an excellent substrate for constructing more complex heterocyclic systems, thereby enabling the generation of diverse chemical libraries for biological screening.

The ketone functionality is a particularly versatile starting point for building new rings.

Fused Heterocycles: Reaction of the ketone with binucleophilic reagents can lead to the formation of fused bicyclic systems. For example, condensation with substituted hydrazines could yield fused pyrazole derivatives, while reaction with hydroxylamine (B1172632) followed by cyclization could produce isoxazole-fused systems.

Spirocyclic Heterocycles: The ketone can also participate in reactions to form spirocyclic compounds, where a new ring shares the C3 carbon of the pyrrolidinone. Spirooxindoles, for example, are a class of compounds with significant biological activity, and similar spirocyclic systems could be targeted from this scaffold. nih.gov

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to complex molecular architectures in a single step. beilstein-journals.org this compound, with its amine and ketone functionalities, could potentially be used as a component in various MCRs to rapidly generate libraries of novel, highly substituted heterocyclic compounds. The ability to build such libraries is crucial for identifying new lead compounds in drug discovery programs. nih.gov

Future Research Directions and Perspectives on 1 2 Amino Acetyl Pyrrolidin 3 One

Exploration of Asymmetric Synthesis Approaches for Chiral Analogs

The development of stereochemically defined molecules is crucial in drug discovery, as different enantiomers can exhibit varied pharmacological and toxicological profiles. The pyrrolidine (B122466) ring and its substituents in 1-(2-Amino-acetyl)-pyrrolidin-3-one offer opportunities for creating chiral centers. Future research will likely focus on developing efficient asymmetric syntheses to access enantiomerically pure or enriched analogs.

Key areas of exploration include:

Organocatalysis : The use of small chiral organic molecules to catalyze enantioselective transformations is a powerful strategy. mdpi.comdntb.gov.ua For instance, proline and its derivatives have been successfully used to catalyze asymmetric aldol (B89426) reactions, which could be applied to functionalize the ketone group of the pyrrolidin-3-one core. nih.gov Chiral phosphoric acids could also be employed in aza-Michael cyclization strategies to construct the pyrrolidine ring asymmetrically. whiterose.ac.uk

Biocatalysis : Enzymes such as ketoreductases and transaminases offer high stereoselectivity under mild reaction conditions. researchgate.netacs.org A future approach could involve the enzymatic dynamic kinetic resolution of a precursor to stereoselectively form a chiral alcohol or amine, which is then elaborated into the final chiral analog of this compound. researchgate.netacs.org

Chiral Ligand-Metal Catalysis : Transition metal complexes with chiral ligands are well-established for asymmetric synthesis. Methods like asymmetric hydrogenation or transfer hydrogenation could be used to reduce the ketone of a suitable precursor in a stereocontrolled manner.

| Synthesis Approach | Potential Reaction | Target Chirality |

| Organocatalysis | Asymmetric Aldol Condensation | Chirality at the side chain |

| Biocatalysis | Enzymatic Dynamic Kinetic Resolution | Chirality at the pyrrolidine ring |

| Chiral Ligand-Metal Catalysis | Asymmetric Hydrogenation | Chirality at the pyrrolidine ring |

Investigation of Organocatalytic Transformations Involving this compound

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. dntb.gov.uanih.gov The structure of this compound is well-suited for a variety of organocatalytic transformations, acting as a versatile building block.

Future investigations could explore:

Domino Reactions : The presence of both a nucleophilic amine and an electrophilic ketone allows for the design of domino or cascade reactions. For example, an organocatalyzed aza-Michael/aldol domino reaction could be envisioned, where the amine participates in a conjugate addition, followed by an intramolecular aldol cyclization, leading to complex polycyclic structures. nih.gov

Functionalization of the Pyrrolidine Ring : The secondary amine of the pyrrolidine ring can be used to form enamines or iminium ions, which are key intermediates in many organocatalytic reactions. This would allow for the enantioselective introduction of substituents at the C2 or C5 positions of the pyrrolidine ring.

Pyrrolidine-Based Catalysts : The pyrrolidine scaffold itself is a privileged structure in organocatalysis. mdpi.commdpi.com Future work could involve modifying this compound to create novel bifunctional organocatalysts, where the aminoacetyl side chain could act as a hydrogen-bond donor or a Brønsted base to activate substrates.

Photochemical and Electrochemical Reactivity Studies

Photochemical and electrochemical methods offer unique and sustainable ways to activate molecules and forge new chemical bonds. The carbonyl group and the nitrogen atom in this compound are potential sites for such reactivity.

Photochemical Reactions : The ketone group can undergo Norrish Type I or Type II reactions upon photoirradiation, leading to ring-opening or functionalization. Furthermore, intramolecular charge transfer from the amino group to the ketone could initiate redox reactions, potentially leading to the formation of radical species that can undergo further transformations. Studies on copper(II)-amino acid complexes have shown that irradiation can lead to the decomposition of the amino acid and the formation of radicals. nih.gov

Electrochemical Synthesis : The electrochemical oxidation or reduction of this compound could provide access to reactive intermediates. For example, anodic oxidation could generate an N-acyliminium ion, which could be trapped by various nucleophiles. Conversely, cathodic reduction of the ketone could lead to the formation of a pinacol-type dimer or a hydroxyl derivative.

| Method | Potential Transformation | Resulting Structure |

| Photochemistry | Norrish Type I Reaction | Ring-opened product |

| Photochemistry | Intramolecular Hydrogen Abstraction | Cyclobutanol formation |

| Electrochemistry | Anodic Oxidation | N-Acyliminium ion for further functionalization |

| Electrochemistry | Cathodic Reduction | Pinacol dimer or alcohol derivative |

Development of Automated Synthesis Platforms for High-Throughput Derivatization

To rapidly explore the chemical space around this compound and identify derivatives with desired properties, high-throughput synthesis methods are invaluable. Automated platforms can significantly accelerate the "design-make-test-learn" cycle in drug discovery and materials science. nih.gov

Future efforts in this area will likely involve:

Flow Chemistry : The use of continuous flow reactors can offer precise control over reaction parameters, improved safety, and ease of scalability. A flow-based platform could be designed to perform sequential modifications of the this compound scaffold, such as N-alkylation, reductive amination of the ketone, and amide bond formation.

Robotic Synthesis Platforms : Fully automated robotic systems can perform a large number of reactions in parallel, using multi-well plates. nih.gov These platforms can be used to create large libraries of derivatives of this compound by reacting it with a diverse set of building blocks. nih.govnih.gov

Integrated Screening : These automated synthesis platforms can be directly coupled with high-throughput screening assays to immediately assess the biological activity or other properties of the newly synthesized compounds. nih.gov This integration provides rapid feedback for the design of the next generation of analogs. biorxiv.org

Integration of Machine Learning for Predicting Reactivity and Designing Novel Analogs of this compound

Machine learning and artificial intelligence are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes, and by facilitating the design of novel molecules.

Reactivity Prediction : Machine learning models can be trained on large datasets of chemical reactions to predict the most likely products of a reaction involving this compound. This can help chemists to prioritize synthetic routes and avoid unproductive experiments.

De Novo Design : Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design novel molecules with desired properties based on the this compound scaffold. These models can learn the underlying patterns of chemical space and generate new structures that are likely to be synthetically accessible and possess the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) : By building QSAR models, it is possible to establish a mathematical relationship between the structural features of derivatives of this compound and their biological activity. These models can then be used to predict the activity of virtual compounds and to guide the design of more potent analogs. The development of related dipeptidyl peptidase IV inhibitors has been successfully guided by such structure-activity relationships. nih.gov

| Machine Learning Application | Objective | Potential Outcome |

| Reactivity Prediction | Forecast the outcome of chemical reactions. | More efficient synthesis planning. |

| De Novo Design | Generate novel molecular structures. | Discovery of new lead compounds. |

| QSAR Modeling | Correlate chemical structure with biological activity. | Design of more potent and selective analogs. |

Q & A

Q. How do solvent systems affect the compound’s crystallization behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.